Cas no 133-53-9 (2,4-Dichloro-3,5-dimethylphenol)

2,4-Dichloro-3,5-dimethylphenol structure
133-53-9 structure
Product Name:2,4-Dichloro-3,5-dimethylphenol
CAS No:133-53-9
MF:C8H8Cl2O
MW:191.054520606995
MDL:MFCD00019981
CID:36308
PubChem ID:87567670
Update Time:2026-05-14

2,4-Dichloro-3,5-dimethylphenol Chemical and Physical Properties

Names and Identifiers

    • 2,4-Dichloro-3,5-dimethylphenol
    • DCMX
    • 2,4-Dichloro-3,5-xylenol
    • 2,4-Dichloro-1,3-xylenol
    • 3,5-Dimethyl-2,4-dichlorophenol
    • Dichloroxylenol
    • Ottacide
    • 2,4-Dichloro-3,5-m-Xylenol
    • dichloro-m-Xylenol
    • 2,4-Dichlor-3,5-dimethyl-phenol
    • 2,4-Dichloro-m-xylenol
    • 2.4-Dichlor-5-hydroxy-m-xylol
    • 2.4-Dichlor-symm.-m-xylenol
    • Deept
    • Dixol
    • Hewsol
    • Prinsyl
    • decasept
    • TIMTEC-BB SBB005831
    • Parachloxylenol(Dcmx)
    • Phenol, 2,4-dichloro-3,5-dimethyl-
    • 3,5-Xylenol, 2,4-dichloro-
    • 51AC49OLT7
    • Phenol, dichloro-3,5-dimethyl-
    • 3, 2,4-dichloro-
    • Dicloroxilenolo
    • Dicloroxilenol
    • Phenol,4-dichloro-3,5-dimethyl-
    • Dichlorxylenolum
    • Dichloroxylenolum
    • Dicloroxilenolo [DCIT]
    • 2,4-Dichloro-M,5-xylenol
    • 2,4-dichloro-3,5-dimethyl-phenol
    • MDL: MFCD00019981
    • Inchi: 1S/C8H8Cl2O/c1-4-3-6(11)8(10)5(2)7(4)9/h3,11H,1-2H3
    • InChI Key: IYOLBFFHPZOQGW-UHFFFAOYSA-N
    • SMILES: ClC1C(C([H])([H])[H])=C([H])C(=C(C=1C([H])([H])[H])Cl)O[H]
    • BRN: 2209273

Computed Properties

  • Exact Mass: 189.99500
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 140
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 9
  • XLogP3: 3.6
  • Topological Polar Surface Area: 20.2

Experimental Properties

  • Density: 1.2559 (rough estimate)
  • Melting Point: 92.0 to 96.0 deg-C
  • Boiling Point: 266.4 ℃ at 760 mmHg
  • Flash Point: 138°C
  • Refractive Index: 1.5605 (estimate)
  • PSA: 20.23000
  • LogP: 3.31580
  • Merck: 3076

2,4-Dichloro-3,5-dimethylphenol Security Information

2,4-Dichloro-3,5-dimethylphenol Customs Data

  • HS CODE:2908199090
  • Customs Data:

    China Customs Code:

    2908199090

    Overview:

    HS:2908199090 Derivatives of other phenols and phenolic alcohols containing only halogen substituents and their salts VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS: 2908199090. derivatives of polyphenols or phenol-alcohols containing only halogen substituents and their salts. VAT:17.0%. tax rebate rate:9.0%. supervision conditions:None. MFN tariff:5.5%. general tariff:30.0%

2,4-Dichloro-3,5-dimethylphenol Pricemore >>

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2,4-Dichloro-3,5-dimethylphenol Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Chlorine dioxide Solvents: Dimethylformamide ,  Dichloromethane ;  1 h, 6 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
Reference
Features of the use of ClO2 in the oxidation of some alkylphenols
Kutchin, A. V.; et al, Russian Chemical Bulletin, 2023, 72(1), 202-212

Production Method 2

Reaction Conditions
1.1 Reagents: Ethanaminium, N-chloro-N,N-diethyl-, chloride (1:1) Solvents: Trifluoroacetic acid
Reference
Highly selective aromatic chlorinations. Part 2. The chlorination of substituted phenols, anisoles, anilines and related compounds with N-chloroamines in acidic solution
Lindsay Smith, John R.; et al, Journal of the Chemical Society, 1988, (3), 385-91

Production Method 3

Reaction Conditions
1.1 Reagents: Sulfuryl chloride Catalysts: Iron chloride (FeCl3) ,  1,3-Propanedithiol, homopolymer ;  2 h, rt; 2 h, rt
1.2 Reagents: Water
Reference
Comparison of cyclic and polymeric disulfides as catalysts for the regioselective chlorination of phenols
Smith, Keith; et al, Journal of Sulfur Chemistry, 2015, 36(1), 74-85

Production Method 4

Reaction Conditions
1.1 Reagents: Thionyl chloride ,  9-(Methylthio)-1-nonanol Catalysts: Iron chloride (FeCl3) Solvents: Dichloromethane ;  rt; 2 h, rt; 2 h, rt
1.2 Reagents: Water ;  rt
Reference
Regioselective synthesis of important chlorophenols in the presence of methylthioalkanes with remote SMe, OMe or OH substituents
Smith, Keith; et al, Journal of Sulfur Chemistry, 2018, 39(6), 607-621

2,4-Dichloro-3,5-dimethylphenol Preparation Products

2,4-Dichloro-3,5-dimethylphenol Suppliers

Amadis Chemical Company Limited
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(CAS:133-53-9)2,4-Dichloro-3,5-dimethylphenol
Order Number:A806629
Stock Status:in Stock
Quantity:500g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 04:45
Price ($):288.0
Email:sales@amadischem.com
Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:133-53-9)二氯二甲酚
Order Number:LE26390468;LE19077
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:55
Price ($):discuss personally
Email:18501500038@163.com
Suzhou Senfeida Chemical Co., Ltd
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(CAS:133-53-9)2,4-Dichloro-3,5-dimethylphenol
Order Number:sfd6920
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:34
Price ($):discuss personally
Email:sales2@senfeida.com

2,4-Dichloro-3,5-dimethylphenol Spectrogram

13C NMR
13C NMR
GC-MS
GC-MS
1H NMR 300 MHz DMSO
1H NMR

2,4-Dichloro-3,5-dimethylphenol Related Literature

Additional information on 2,4-Dichloro-3,5-dimethylphenol

Introduction to 2,4-Dichloro-3,5-dimethylphenol (CAS No. 133-53-9)

2,4-Dichloro-3,5-dimethylphenol, identified by the Chemical Abstracts Service Number (CAS No.) 133-53-9, is a significant organic compound with a well-documented structure and diverse applications in the chemical and pharmaceutical industries. This compound, featuring a phenolic core substituted with chlorine and methyl groups, has garnered attention due to its unique reactivity and utility in synthetic chemistry. The presence of two chlorine atoms at the 2- and 4-positions, along with methyl groups at the 3- and 5-positions, imparts distinct electronic and steric properties that make it a valuable intermediate in various chemical processes.

The molecular structure of 2,4-Dichloro-3,5-dimethylphenol consists of a benzene ring modified by chloro and methyl substituents. This arrangement enhances its solubility in organic solvents and its ability to participate in nucleophilic aromatic substitution reactions, making it a versatile building block for more complex molecules. In recent years, advancements in synthetic methodologies have expanded the applications of this compound, particularly in the development of fine chemicals and pharmaceuticals.

One of the most notable applications of 2,4-Dichloro-3,5-dimethylphenol is as an intermediate in the synthesis of agrochemicals. Its structural features allow for further functionalization, leading to the production of herbicides and pesticides that are effective in controlling unwanted vegetation. The chlorine atoms facilitate further substitution reactions, enabling the creation of derivatives with enhanced biological activity. For instance, researchers have utilized this compound to develop novel herbicidal agents that exhibit improved selectivity and lower environmental impact compared to traditional formulations.

In the pharmaceutical sector, 2,4-Dichloro-3,5-dimethylphenol has been explored as a precursor for active pharmaceutical ingredients (APIs). Its phenolic group can be oxidized or reduced to form more complex heterocyclic structures, which are prevalent in many drugs. Recent studies have highlighted its role in synthesizing antimicrobial agents, where modifications to its core structure have led to compounds with enhanced efficacy against resistant bacterial strains. The ability to derivatize this compound into pharmacologically active molecules underscores its importance in medicinal chemistry.

The reactivity of 2,4-Dichloro-3,5-dimethylphenol also makes it valuable in material science. Researchers have investigated its use in polymer chemistry, where it serves as a monomer or cross-linking agent. The incorporation of chlorine and methyl groups into polymer backbones can impart specific properties such as flame retardancy or improved thermal stability. These attributes are particularly desirable in industrial applications where materials must withstand harsh conditions.

From an environmental perspective, the handling and disposal of 2,4-Dichloro-3,5-dimethylphenol must be carefully managed due to its potential persistence in water systems. However, recent innovations in green chemistry have focused on developing more sustainable synthetic routes that minimize waste and reduce environmental impact. For example, catalytic processes have been employed to enhance the efficiency of reactions involving this compound while reducing harmful byproducts.

The future prospects for 2,4-Dichloro-3,5-dimethylphenol are promising, with ongoing research exploring new applications and optimizing existing ones. As synthetic techniques continue to evolve, this compound is expected to play an even greater role in industrial and pharmaceutical development. Its versatility as a building block ensures that it will remain a cornerstone of organic synthesis for years to come.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:133-53-9)2,4-Dichloro-3,5-dimethylphenol
A806629
Purity:99%
Quantity:500g
Price ($):288.0
Email
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:133-53-9)二氯二甲酚
LE26390468;LE19077
Purity:99%/99%
Quantity:25KG,200KG,1000KG/25KG,200KG,1000KG
Price ($):Inquiry/Inquiry
Email